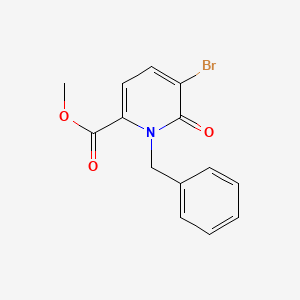
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a benzyl group attached to the pyridine ring, a bromine atom at the 5th position, and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyridine ring at the 5th position. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide (FeBr3).
Esterification: The final step involves esterification, where methanol (CH3OH) is used to convert the carboxylic acid group into its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an alkaline medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Lacks the benzyl group.
Methyl 1-methyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Has a methyl group instead of a benzyl group.
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness: The presence of the benzyl group in Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides unique chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 1-benzyl-5-bromo-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-8-7-11(15)13(17)16(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HRHZEEBIEJWQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


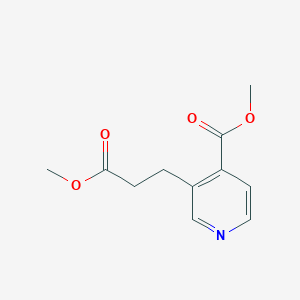
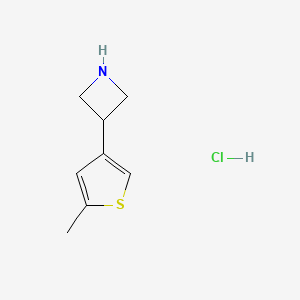

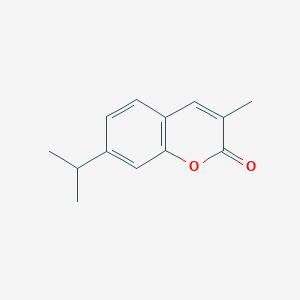

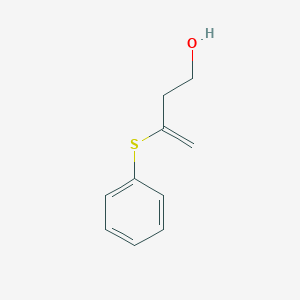
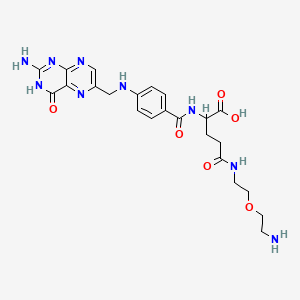
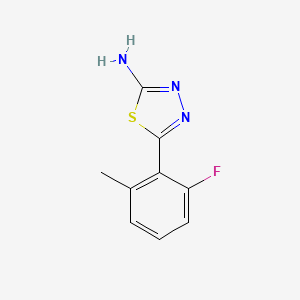
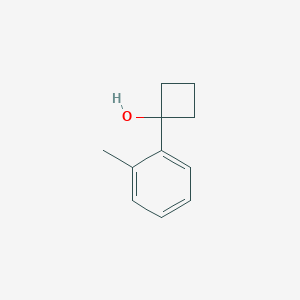

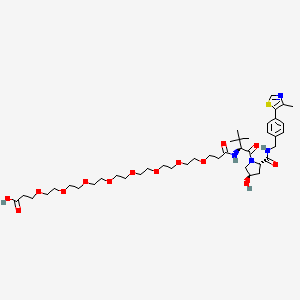
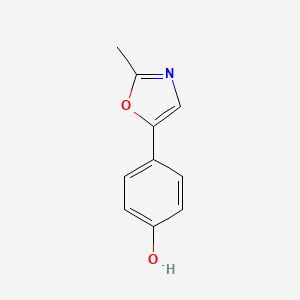
![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
